molecular formula C14H15ClN2O2 B2771728 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903540-12-4

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2771728
CAS No.: 1903540-12-4
M. Wt: 278.74
InChI Key: YJGMANRAHBLVHO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, an isoxazole ring, and an acetamide moiety, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11-9-17-19-10-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGMANRAHBLVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCC2=CON=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Some key areas include:

  • Anticancer Activity : Research indicates that oxazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies are ongoing to evaluate the efficacy of 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide against various cancer cell lines.
  • Antimicrobial Properties : The compound's ability to disrupt microbial membranes or inhibit essential enzymes makes it a candidate for developing new antimicrobial agents.

Biological Research

The biological activities of this compound are being explored in various contexts:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Interaction : The compound may interact with receptors such as G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science:

  • Polymer Chemistry : It can serve as a building block for synthesizing more complex polymers with specific properties such as enhanced thermal stability or electrical conductivity.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than established antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways, suggesting potential for treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
  • 2-(2-chlorophenyl)-N-(3-(isoxazol-5-yl)propyl)acetamide
  • 2-(2-chlorophenyl)-N-(3-(isoxazol-3-yl)propyl)acetamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the isoxazole ring and the chlorophenyl group play a crucial role in its reactivity and functionality, distinguishing it from other similar compounds.

Biological Activity

The compound 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a member of the substituted acetamides class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}

This structure comprises a chlorophenyl group and an oxazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of chlorophenyl acetamides exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl) chloroacetamideS. aureus8 µg/mL
N-(4-fluorophenyl) chloroacetamideMRSA16 µg/mL
N-(3-bromophenyl) chloroacetamideE. coli32 µg/mL
N-(substituted phenyl) chloroacetamidesC. albicans64 µg/mL

The presence of halogenated substituents on the phenyl ring significantly enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes .

Anticancer Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for anticancer activity. A study on various acetamide derivatives revealed that certain substitutions led to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve apoptosis induction through the activation of caspases .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound A (similar structure)MCF712.5
Compound B (similar structure)PC315.0
Compound C (similar structure)SKNMC10.0

These findings suggest that modifications in the chemical structure can significantly influence both the potency and selectivity of these compounds against cancer cells .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes crucial for bacterial survival and proliferation.
  • Apoptosis Induction in Cancer Cells : The activation of apoptotic pathways via caspase enzymes has been observed in various studies, indicating a potential mechanism for anticancer effects .

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • One study demonstrated that a compound with a similar oxazole ring structure exhibited significant inhibition against MRSA with an MIC value lower than traditional antibiotics .
  • Another investigation into the structure-activity relationship (SAR) highlighted that modifications in the oxazole ring could enhance both antimicrobial and anticancer activities .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting 2-(2-chlorophenyl)acetic acid with 3-(1,2-oxazol-4-yl)propan-1-amine under coupling agents like EDCI/HOBt in DMF .
  • Oxazole ring construction : Cyclization of precursors (e.g., nitrile oxides with alkynes) under controlled temperatures (60–80°C) and inert atmospheres .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents side reactions
SolventDMF or CH₂Cl₂Enhances solubility
Reaction Time12–24 hoursEnsures complete conversion
CatalystK₂CO₃ or NaHCO₃Facilitates deprotonation

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Confirm hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm, oxazole protons at δ 8.1–8.3 ppm) and carbon backbone .
  • Mass Spectrometry (ESI/APCI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 335) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxazole ring vibrations (~1500 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity, and what assays are most relevant?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at concentrations of 10–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ values reported in µM range) .

Q. How can synthetic yields be optimized while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design revealed that reducing DMF volume by 30% increased yield from 58% to 72% .
  • In-line Monitoring : Employ ReactIR or HPLC to track reaction progress and terminate at peak conversion .
  • By-Product Analysis : LC-MS to identify impurities (e.g., unreacted amine or over-oxidized oxazole derivatives) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) that may explain discrepancies in IC₅₀ values .
  • Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., fixed incubation time of 48 hours for cytotoxicity assays) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase X) .

Case Study : A 2025 study found conflicting IC₅₀ values (15 µM vs. 45 µM) for antifungal activity; further analysis showed differences in fungal strain viability thresholds .

Q. How can computational modeling predict SAR for derivatives of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Key findings: The oxazole ring forms π-π interactions with Phe residues, while the chlorophenyl group enhances hydrophobic binding .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors. A 2025 model (R² = 0.89) predicted enhanced activity for derivatives with electron-withdrawing substituents on the oxazole .

Q. What experimental designs are optimal for studying environmental stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV light (254 nm), acidic/basic conditions (pH 2–12), and elevated temperatures (40–60°C) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amide or oxidized oxazole) .
  • Ecotoxicology : Use OECD Test Guideline 207 for Daphnia magna acute toxicity (EC₅₀) and biodegradability assays .

Q. Example Design :

ConditionDurationKey Degradation Product
pH 12, 60°C24 h2-(2-Chlorophenyl)acetic acid
UV Light (254 nm)48 hOxazole ring-opened diol

Q. How is the compound’s stability in biological matrices assessed during pharmacokinetic studies?

Methodological Answer:

  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 h) and quantify via LC-MS/MS. A 2025 study reported 85% remaining after 6 hours, indicating moderate stability .
  • Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the propyl chain) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp values >1 ×10⁻⁶ cm/s indicate high permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.